(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide
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Overview
Description
(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound that features a furan ring substituted with a methoxyphenyl group and a hydrazinecarbothioamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 5-(4-methoxyphenyl)furan-2-carbaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-85°C for several hours, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.
Substitution: Substituted products where the hydrazinecarbothioamide moiety is replaced by other functional groups.
Scientific Research Applications
(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide derivatives: Various derivatives with different substituents on the furan or phenyl rings.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and furan moieties contribute to its stability and reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(E)-[5-(4-methoxyphenyl)furan-2-yl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-17-10-4-2-9(3-5-10)12-7-6-11(18-12)8-15-16-13(14)19/h2-8H,1H3,(H3,14,16,19)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXKMPXWEPHWGF-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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